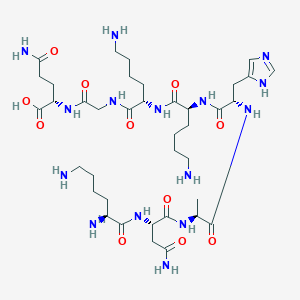

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH

Description

Properties

CAS No. |

826990-30-1 |

|---|---|

Molecular Formula |

C38H67N15O11 |

Molecular Weight |

910.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H67N15O11/c1-21(48-36(61)28(17-30(44)55)53-33(58)23(42)8-2-5-13-39)32(57)52-27(16-22-18-45-20-47-22)37(62)51-25(10-4-7-15-41)35(60)50-24(9-3-6-14-40)34(59)46-19-31(56)49-26(38(63)64)11-12-29(43)54/h18,20-21,23-28H,2-17,19,39-42H2,1H3,(H2,43,54)(H2,44,55)(H,45,47)(H,46,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,58)(H,63,64)/t21-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

JDQUXGSGRSWEAN-YFJYPRTLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The peptide sequence H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH has a molecular formula of $$ \text{C}{38}\text{H}{67}\text{N}{15}\text{O}{11} $$ and a molecular weight of 910.0 g/mol. Its primary structure includes:

- Lysine (Lys) : Three residues at positions 1, 5, and 6, contributing positive charge and potential for post-translational modifications.

- Asparagine (Asn) : Position 2, with a carboxamide side chain influencing solubility.

- Histidine (His) : Position 4, offering metal-binding capabilities.

- Glutamine (Gln) : Position 9, enhancing stability through hydrogen bonding.

The peptide’s physicochemical properties, such as isoelectric point (predicted $$ pI \approx 10.2 $$) and solubility in aqueous buffers, are critical for synthesis and purification.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

SPPS begins with the covalent attachment of the C-terminal amino acid (glutamine) to a solid support. The rink amide resin is preferred for amide-terminated peptides, as demonstrated in the synthesis of acetylated-CAG. Key parameters include:

- Substitution level : 0.4–0.7 mmol/g to minimize steric hindrance.

- Swelling : Pre-treatment with dimethylformamide (DMF) for 1 hour to ensure resin accessibility.

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is removed using 20% piperidine in DMF (2 × 5 min). This step exposes the α-amino group for subsequent coupling. Side reactions, such as aspartimide formation at asparagine residues, are mitigated by adding 0.1 M hydroxybenzotriazole (HOBt) to the deprotection solution.

Amino Acid Coupling

Each residue is coupled sequentially from C- to N-terminus using the following protocol:

- Activation : 3 equivalents of Fmoc-protected amino acid, 3 equivalents of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and 6 equivalents of $$ N,N $$-diisopropylethylamine (DIPEA) in DMF.

- Reaction time : 45–90 minutes under nitrogen agitation.

- Monitoring : Kaiser test to confirm free amine depletion.

Challenges with lysine residues :

- Orthogonal protection : The ε-amino groups of lysines at positions 1, 5, and 6 require temporary protection with tert-butoxycarbonyl (Boc) or alloc groups to prevent branching.

- Coupling efficiency : Multiple lysines increase the risk of incomplete reactions, necessitating double couplings (2 × 45 min) for residues 5 and 6.

Side-Chain Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using 95% trifluoroacetic acid (TFA) with scavengers:

- Scavenger system : 2.5% water, 2.5% triisopropylsilane (TIPS), and 2.5% 1,2-ethanedithiol (EDT) to prevent cation-mediated side reactions.

- Reaction time : 2–3 hours at room temperature.

Solution-Phase Synthesis for Challenging Segments

Fragment Condensation

For the His-Lys-Lys-Gly-Gln segment (positions 4–9), fragment condensation in solution is employed to improve yield:

- Fragment synthesis : Synthesize H-His-Lys(Boc)-Lys(Boc)-Gly-Gln-OtBu via SPPS.

- Global deprotection : Remove Boc and OtBu groups with TFA.

- Coupling : Combine with H-Lys-Asn-Ala-OH using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane (DCM).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular ion at $$ m/z $$ 910.5 [M+H]⁺.

Synthetic Challenges and Optimizations

Aggregation Mitigation

The hydrophobic stretch Ala-His-Lys (positions 3–5) promotes β-sheet formation, leading to incomplete couplings. Strategies include:

Lysine Side-Chain Reactivity

Unprotected ε-amines during coupling result in deletion sequences. A Boc-Alloc hybrid strategy is applied:

- Boc for Lys¹ and Lys⁶ : Stable under SPPS conditions.

- Alloc for Lys⁵ : Removed with tetrakis(triphenylphosphine)palladium(0) before final cleavage.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can affect the histidine and lysine residues.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol, beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may influence cellular signaling pathways, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysine-Rich Peptides

LYS-LYS-LYS ()

| Parameter | LYS-LYS-LYS | H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH |

|---|---|---|

| Sequence | Homotrimer (Lys³) | Heteromeric (Lys³, His, Asn, Gln, etc.) |

| Molecular weight | ~438 Da (C₁₈H₃₉N₉O₄) | ~1,050–1,100 Da (estimated) |

| Charge (pH 7) | +3 | +2 to +3 (due to His neutralization) |

| Applications | Antimicrobial studies, drug delivery | Hypothesized roles in signaling or metal binding |

Histidine-Containing Peptides

H-GLY-GLY-HIS-OH ()

| Parameter | H-GLY-GLY-HIS-OH | Target Peptide |

|---|---|---|

| Sequence | Tripeptide (Gly-Gly-His) | Nonapeptide with His at position 4 |

| Molecular weight | 269.26 Da | ~10x larger |

| Function | Copper-binding peptide | Potential metal coordination via His |

| Solubility | High (polar residues) | Moderate (balanced by Lys and Gln) |

H-GLY-GLY-HIS-OH is a well-characterized copper chelator, whereas the target peptide’s His residue may serve a similar role in larger systems, such as enzyme mimics or biosensors .

Glutamine- and Asparagine-Rich Peptides

H-ALA-ASP-SER-ASP-GLY-LYS-OH ()

| Parameter | H-ALA-ASP-SER-ASP-GLY-LYS-OH | Target Peptide |

|---|---|---|

| Sequence | Hexapeptide with Asp/Asn | Nonapeptide with Asn and Gln |

| Charge (pH 7) | -1 (acidic Asp residues) | +2 to +3 (basic Lys residues) |

| PSA | 329.67 Ų | ~400–450 Ų (estimated) |

| Applications | Immune modulation | Hypothesized stability in aqueous environments |

The target peptide’s Asn and Gln residues enhance hydrophilicity and hydrogen-bonding capacity, similar to H-ALA-ASP-SER-ASP-GLY-LYS-OH, but its cationic charge may favor interactions with nucleic acids or membranes .

Glycine/Alanine-Rich Peptides

H-Gly-Gly-Ala-Gly-OH ()

| Parameter | H-Gly-Gly-Ala-Gly-OH | Target Peptide |

|---|---|---|

| Sequence | Tetrapeptide (Gly³, Ala) | Includes Gly and Ala in positions 7 and 3 |

| Molecular weight | 260.25 Da | ~4x larger |

| Flexibility | High (small residues) | Moderate (constrained by larger residues) |

The target peptide’s Gly residues (positions 7 and 8) may confer conformational flexibility, akin to H-Gly-Gly-Ala-Gly-OH, but its larger size likely restricts motion compared to smaller peptides .

Limitations and Contradictions in Evidence

- No direct data on the target peptide’s synthesis, stability, or bioactivity.

- Charge predictions vary due to His’s pKa (~6.0), leading to discrepancies in net charge calculations (+2 vs. +3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.